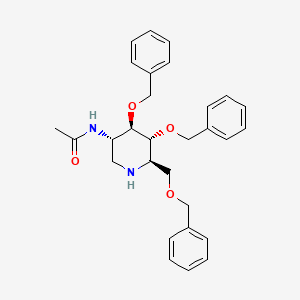

![molecular formula C6H3Br2N3 B1142892 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-08-4](/img/structure/B1142892.png)

3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, often referred to as 3,7-DBP, is an organic compound with a wide range of applications in scientific research. It is a member of the pyrazolo[4,3-c]pyridine family, which is a heterocyclic aromatic compound containing both nitrogen and carbon atoms. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Chemistry

3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine belongs to the broader class of pyrazolo[3,4-b]pyridines, which are known for their versatile synthetic routes and significant presence in biomedical applications. These compounds are synthesized using various starting materials, including preformed pyrazoles or pyridines, and have been explored for their biomedical relevance (Donaire-Arias et al., 2022).

Drug Discovery and Kinase Inhibition

A particular focus has been on developing 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones due to their structural arrangement, which allows for ATP competitive binding to kinase enzymes, a crucial target in cancer drug discovery. Efficient synthetic routes have been developed for these compounds, resulting in a library suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Antiproliferative Activities

Research has also been conducted on the antiproliferative activities of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, with some compounds showing low micromolar GI50 values against various cancer cell lines. One of the compounds was notably effective in inducing poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and caspase activation, leading to apoptosis, which suggests a complex mechanism of action combining antiproliferative effects with the induction of cell death (Razmienė et al., 2021).

Coordination Chemistry

Moreover, derivatives of 2,6-di(pyrazol-1-yl)pyridine, closely related to 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, have been utilized as ligands in coordination chemistry. These compounds have shown potential in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, highlighting their versatility beyond drug discovery (Halcrow, 2005).

Propiedades

IUPAC Name |

3,7-dibromo-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTMLNFURRZUME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

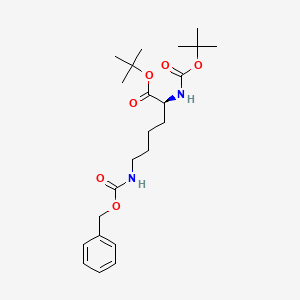

![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)

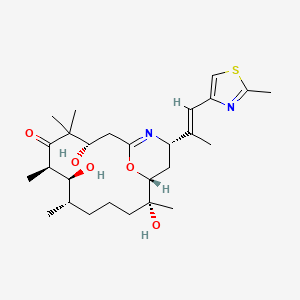

![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)